molecular formula C18H15N3O4 B2752759 2-cyano-3-(5-hydroxy-2-nitrophenyl)-N-(1-phenylethyl)prop-2-enamide CAS No. 1394799-56-4

2-cyano-3-(5-hydroxy-2-nitrophenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2752759
CAS No.: 1394799-56-4
M. Wt: 337.335
InChI Key: DMCKESBFYYRPIS-UHFFFAOYSA-N
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Description

2-cyano-3-(5-hydroxy-2-nitrophenyl)-N-(1-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Biological Activity

2-Cyano-3-(5-hydroxy-2-nitrophenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound classified as a phenylquinoline derivative. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. Its structural features, including the cyano group, phenolic hydroxyl group, and amide functional group, contribute significantly to its biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure includes:

  • A cyano group (CN-C\equiv N)
  • A hydroxyl group (OH-OH)
  • An amide group (C(=O)N-C(=O)N-)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to optimize yield and purity. Common methods include:

  • Reactions conducted under inert atmospheres to prevent oxidation.
  • Use of specific solvents and catalysts to facilitate the reaction pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). Studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Anti-cancer Activity

The compound has also been evaluated for its anti-cancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Specifically, it appears to target pathways associated with cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, as well as those implicated in tumor growth.
  • Receptor Interaction : It is hypothesized that the compound interacts with receptors that modulate inflammatory responses or cell survival pathways.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory effects in a murine model.
    • Findings : The compound significantly reduced paw edema and levels of inflammatory markers compared to control groups.
  • Cancer Cell Proliferation Study :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Results : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cancer types, indicating potent anti-proliferative activity.

Data Summary

Biological ActivityObserved EffectsIC50 Values
Anti-inflammatoryReduction in cytokine levelsN/A
Anti-cancerInduction of apoptosis10 - 25 µM

Properties

IUPAC Name

2-cyano-3-(5-hydroxy-2-nitrophenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-12(13-5-3-2-4-6-13)20-18(23)15(11-19)9-14-10-16(22)7-8-17(14)21(24)25/h2-10,12,22H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCKESBFYYRPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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